5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-2-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVOQTHVDWRNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide typically involves the bromination of 2-(2-methylpropyl)benzene followed by sulfonamidation. The bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
The sulfonamidation step involves the reaction of the brominated intermediate with a sulfonamide reagent, such as chlorosulfonic acid (ClSO3H) or sulfonamide itself, under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom and isobutyl group can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between 5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide and related sulfonamide derivatives:
Key Observations:
- Alkyl vs. Aromatic Groups: The isobutyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to methoxy (-OCH₃) substituents (logP ~1.8), enhancing membrane permeability but reducing water solubility . Bulk and Steric Effects: Naphthalene and cyclopropyl groups in the compound introduce rigidity, possibly limiting bioavailability despite enhancing target selectivity .
Physicochemical Properties
- Solubility : The target compound’s slight water solubility (similar to diisobutylamine’s "slightly soluble" classification ) contrasts with methoxy-containing sulfonamides, which may exhibit better solubility due to polar interactions .
- Vapor Pressure : Unlike volatile amines like diisobutylamine (10 mmHg at 30°C ), sulfonamides generally have negligible volatility due to higher molecular weight and hydrogen bonding.
Research Findings and Implications
Synthetic Accessibility : The target compound’s simpler structure (vs. ’s complex derivatives) allows cost-effective synthesis, favoring industrial scalability .
Toxicity Profile : Branched alkyl chains (e.g., isobutyl) may reduce hepatotoxicity risks compared to aromatic amines, as seen in early sulfonamide drugs .
Drug Design : Substituent positioning (e.g., bromine at position 5) optimizes steric interactions with biological targets, as demonstrated in crystallographic studies of similar sulfonamides .
Biological Activity
5-Bromo-2-(2-methylpropyl)benzene-1-sulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H14BrNO2S
- Molecular Weight : 288.19 g/mol
The compound features a bromobenzene ring substituted with a sulfonamide group and a branched alkyl chain, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit certain enzymes, particularly carbonic anhydrases (CAs), which are crucial for various physiological processes.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. The inhibition of CA IX can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells (e.g., MDA-MB-231). The mechanism involves:
- Inhibition of CA IX : The compound shows selectivity for CA IX over other isoforms, which is beneficial for targeting cancer cells without affecting normal tissues .
- Induction of Apoptosis : Increased annexin V-FITC staining indicates that the compound promotes programmed cell death in malignant cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. It demonstrates activity against various bacterial strains, potentially by disrupting essential bacterial metabolic pathways through CA inhibition .
Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition Studies : The compound was tested against CA IX and showed IC50 values ranging from 10.93 to 25.06 nM, indicating potent inhibitory activity compared to CA II with IC50 values between 1.55 and 3.92 μM .
- Cellular Uptake : HPLC methods were employed to assess the cellular uptake of the compound in MDA-MB-231 cells, confirming its effective penetration into target cells .
- Apoptosis Induction : The most active derivatives were further analyzed for their ability to induce apoptosis, revealing significant increases in apoptotic markers compared to controls .
Data Table: Summary of Biological Activities
| Activity Type | Target/Organism | IC50 (nM/μM) | Comments |
|---|---|---|---|
| Carbonic Anhydrase IX | Human Cancer Cells | 10.93 - 25.06 | Selective inhibition over CA II |
| Antimicrobial | Various Bacterial Strains | Variable | Effective against multiple strains |
| Apoptosis Induction | MDA-MB-231 Breast Cancer Cells | N/A | Significant increase in apoptotic markers |
Case Studies
- Breast Cancer Research : A study investigated the effects of this compound on MDA-MB-231 cells, revealing that treatment led to a marked increase in apoptosis rates compared to untreated controls .
- Antibacterial Evaluation : Another study assessed the antimicrobial properties of the compound against common bacterial pathogens, demonstrating its potential as an antibacterial agent through enzyme inhibition mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide, and how can intermediates be characterized?
- Methodology : Use bromination of 2-(2-methylpropyl)benzene-1-sulfonamide under controlled conditions (e.g., NBS in DCM with catalytic H2SO4) to introduce the bromine substituent. Purify intermediates via column chromatography and confirm structures using H/C NMR, IR (sulfonamide S=O stretch at ~1350–1150 cm), and high-resolution mass spectrometry (HRMS). Monitor reaction progress via TLC with UV visualization .
Q. How can solubility and stability of this compound be optimized for in vitro assays?
- Methodology : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) using dynamic light scattering (DLS) or UV-Vis spectroscopy. For stability, conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 37°C) and analyze degradation products via HPLC-MS. Note that sulfonamides often degrade via hydrolysis of the sulfonamide group under acidic/basic conditions .
Q. What spectroscopic techniques are critical for confirming the regiochemistry of the bromine substituent?
- Methodology : Use NOESY NMR to confirm spatial proximity between the bromine and neighboring protons. Compare experimental H NMR chemical shifts with DFT-calculated values (e.g., Gaussian software). X-ray crystallography (as in for analogous compounds) provides definitive regiochemical confirmation .
Advanced Research Questions
Q. How does steric hindrance from the 2-methylpropyl group influence the compound’s biological activity or binding to target proteins?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding affinities with/without the 2-methylpropyl group. Synthesize analogs (e.g., 2-ethyl or unsubstituted derivatives) and evaluate IC shifts in enzyme inhibition assays. Use X-ray co-crystallography (if feasible) to visualize steric clashes in binding pockets .
Q. What strategies resolve contradictions in reported antiproliferative activity data across different cell lines?
- Methodology : Standardize assay conditions (e.g., serum concentration, incubation time) and validate cell line authenticity via STR profiling. Perform dose-response curves (0.1–100 µM) in triplicate. Use transcriptomics (RNA-seq) to identify differential expression of sulfonamide targets (e.g., carbonic anhydrases) between responsive and non-responsive cell lines .
Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?
- Methodology : Use ADMET Predictor or MetaDrug to simulate Phase I/II metabolism. Prioritize metabolites (e.g., dehalogenation or sulfonamide cleavage) for synthesis and testing. Validate predictions using in vitro microsomal assays (human liver microsomes + NADPH) analyzed via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
